2,5-difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
CAS No.: 1021227-04-2
VCID: VC8433583
Molecular Formula: C17H15F2N3O4S
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
2,5-Difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. It features a unique arrangement of functional groups, including difluoro substituents and a pyridazine moiety, which are of interest in medicinal chemistry due to their potential biological activities. Synthesis and Chemical ReactionsThe synthesis of 2,5-difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves several steps, starting from precursors such as furan and pyridazine derivatives. These synthetic pathways often require optimization to improve yield and selectivity. Typical Synthetic Steps
Biological Activity and Potential ApplicationsThis compound is of interest for its potential biological activities, including antibacterial and antitumor properties, which are characteristic of sulfonamides. The presence of difluoro substituents and a pyridazine moiety may enhance its pharmacological profile. Potential Therapeutic Areas
Mechanism of Action and QSAR StudiesThe mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors involved in disease pathways. Quantitative structure–activity relationship (QSAR) studies could provide insights into how structural modifications affect potency and selectivity. QSAR Analysis
Future Directions
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CAS No. | 1021227-04-2 | ||||||||||||
Product Name | 2,5-difluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide | ||||||||||||
Molecular Formula | C17H15F2N3O4S | ||||||||||||
Molecular Weight | 395.4 g/mol | ||||||||||||
IUPAC Name | 2,5-difluoro-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide | ||||||||||||
Standard InChI | InChI=1S/C17H15F2N3O4S/c18-12-4-5-13(19)16(11-12)27(24,25)20-8-2-9-22-17(23)7-6-14(21-22)15-3-1-10-26-15/h1,3-7,10-11,20H,2,8-9H2 | ||||||||||||
Standard InChIKey | BBPNDRCUTNDTME-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=CC(=C3)F)F | ||||||||||||
Canonical SMILES | C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=C(C=CC(=C3)F)F | ||||||||||||
PubChem Compound | 25881982 | ||||||||||||
Last Modified | Aug 20 2023 |
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